molecular formula C13H17ClO B1324652 6-Chloro-1-(3-methylphenyl)-1-oxohexane CAS No. 898785-26-7

6-Chloro-1-(3-methylphenyl)-1-oxohexane

Cat. No.: B1324652
CAS No.: 898785-26-7
M. Wt: 224.72 g/mol
InChI Key: CLPZJWYVYQWTPV-UHFFFAOYSA-N
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Description

6-Chloro-1-(3-methylphenyl)-1-oxohexane is an organic compound characterized by the presence of a chloro group, a methylphenyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(3-methylphenyl)-1-oxohexane can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-methylbenzoyl chloride reacts with 1-chlorohexane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(3-methylphenyl)-1-oxohexane undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 6-Chloro-1-(3-methylphenyl)hexanoic acid.

    Reduction: 6-Chloro-1-(3-methylphenyl)hexanol.

    Substitution: 6-Amino-1-(3-methylphenyl)-1-oxohexane or 6-Thio-1-(3-methylphenyl)-1-oxohexane.

Scientific Research Applications

6-Chloro-1-(3-methylphenyl)-1-oxohexane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-1-(3-methylphenyl)-1-oxohexane involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the chloro group can participate in halogen bonding, further modulating the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1-(3-methylphenyl)-2-oxohexane
  • 6-Chloro-1-(4-methylphenyl)-1-oxohexane
  • 6-Bromo-1-(3-methylphenyl)-1-oxohexane

Uniqueness

6-Chloro-1-(3-methylphenyl)-1-oxohexane is unique due to the specific positioning of the chloro and methylphenyl groups, which influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

6-chloro-1-(3-methylphenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO/c1-11-6-5-7-12(10-11)13(15)8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPZJWYVYQWTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642368
Record name 6-Chloro-1-(3-methylphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-26-7
Record name 6-Chloro-1-(3-methylphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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